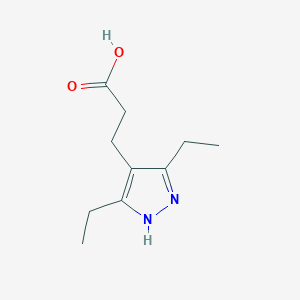

3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-3-8-7(5-6-10(13)14)9(4-2)12-11-8/h3-6H2,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBZFIQSPOZKGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)CC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies and literature.

Chemical Structure and Synthesis

The compound this compound belongs to a class of pyrazole derivatives known for their diverse biological activities. The synthesis typically involves the reaction of 3,5-diethyl-1H-pyrazole with propanoic acid derivatives under controlled conditions. Various synthetic pathways have been explored to enhance yields and purities.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have shown that related compounds possess antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Anti-inflammatory Effects

In addition to antimicrobial properties, certain pyrazole derivatives have demonstrated anti-inflammatory effects. These compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For example, some studies have highlighted the ability of these compounds to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

Table 2: Inhibitory Effects on Inflammatory Markers

| Compound | Inflammatory Marker Inhibition | Reference |

|---|---|---|

| This compound | TNF-α, IL-6 | |

| Other pyrazole derivatives | COX inhibition |

Case Studies

Several case studies have investigated the biological activity of pyrazole derivatives:

- Antibacterial Study : A study evaluated the antibacterial activity of various pyrazole derivatives against resistant strains of bacteria. The results indicated that this compound showed promising activity comparable to standard antibiotics .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of a series of pyrazole compounds. Results demonstrated that these compounds effectively reduced inflammation in animal models by inhibiting key inflammatory pathways .

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a therapeutic agent against microbial infections and inflammatory diseases. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its pharmacological properties.

Future studies should focus on:

- Exploring structure-activity relationships to identify more potent derivatives.

- Conducting in vivo studies to evaluate safety and efficacy.

- Investigating potential applications in treating drug-resistant infections.

Scientific Research Applications

Medicinal Chemistry Applications

- Antithrombotic Agents : Compounds similar to 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid have been explored for their potential as antithrombotic agents. Research indicates that pyrazole derivatives can act as inverse agonists at serotonin receptors, potentially reducing platelet aggregation and offering therapeutic benefits in cardiovascular diseases .

- Anti-inflammatory Properties : Some studies have suggested that pyrazole derivatives possess anti-inflammatory effects, making them candidates for treating inflammatory diseases. The mechanism often involves inhibition of specific pathways associated with inflammation .

Agricultural Applications

- Herbicides : Research has shown that pyrazole derivatives can exhibit herbicidal activity. The structure of this compound may allow it to act against specific weed species, providing an alternative to traditional herbicides .

- Pesticides : The compound's potential as a pesticide is also under investigation. Its efficacy against various pests could be attributed to its ability to disrupt biological processes in target organisms .

Material Science Applications

- Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. These modifications are crucial for developing advanced materials with tailored characteristics for specific applications .

- Nanotechnology : Research into nanocomposites involving pyrazole compounds is ongoing, as they may improve the performance of nanomaterials in electronics and catalysis due to their unique chemical properties .

Case Studies

Chemical Reactions Analysis

Carboxylic Acid Reactions

The propanoic acid moiety enables classical acid-derived transformations:

Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acidic catalysis produces esters. For example:

Conditions: Reflux in anhydrous ethanol or methanol with catalytic sulfuric acid .

Amidation

Reaction with amines forms amides. For instance, coupling with ethylenediamine yields diamide derivatives:

Conditions: Carbodiimide-mediated coupling (e.g., EDC) in DMF or DMSO at room temperature.

Reduction

The carboxylic acid can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH):

Conditions: Anhydrous tetrahydrofuran (THF) at 0–5°C .

Pyrazole Ring Reactions

The diethyl-substituted pyrazole ring undergoes electrophilic and nucleophilic substitutions, influenced by steric effects from the ethyl groups:

Alkylation/Acylation

The NH group of the pyrazole reacts with alkyl halides or acyl chlorides:

Conditions: Base (e.g., KCO) in acetone or acetonitrile.

Condensation and Cyclization Reactions

The carboxylic acid participates in cyclocondensation to form heterocycles:

Formation of Hydrazides

Reaction with hydrazine yields hydrazide intermediates, which cyclize to oxadiazoles:

Conditions: Hydrazine hydrate in ethanol, followed by carbon disulfide in basic medium .

Aldol Condensation

The acid’s α-hydrogen enables aldol reactions with carbonyl compounds:

Conditions: Alkaline ethanol at reflux .

Oxidation of the Pyrazole Ring

Controlled oxidation with KMnO converts ethyl groups to ketones or carboxylic acids:

Conditions: Aqueous KMnO under acidic or neutral conditions .

Decarboxylation

Thermal decarboxylation removes CO, yielding a simpler pyrazole derivative:

Conditions: Heating above 200°C in inert solvent (e.g., diphenyl ether) .

Reaction Table

Key Considerations

-

Steric Effects: The ethyl groups hinder reactions at the pyrazole’s C-4 position, favoring substitutions at nitrogen or distal sites.

-

Solubility: Polar aprotic solvents (DMF, DMSO) enhance reactivity in coupling reactions.

-

Biological Relevance: Amide derivatives show antimicrobial activity against Acinetobacter baumannii (MIC: 4–8 µg/mL).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Propanoic Acid Derivatives

3-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]propanoic acid ()

- Structure: A phenyl group bridges the pyrazole (3,5-dimethyl) and propanoic acid.

- Molecular Weight : 244.29 g/mol (vs. 218.27 g/mol for the target compound).

- Key Differences :

- The phenyl spacer introduces aromaticity and increases molecular weight, likely reducing solubility compared to the target compound.

- Methyl substituents (vs. ethyl) may decrease lipophilicity (predicted LogP: ~3.1 vs. ~2.5), affecting binding to hydrophobic targets.

- Applications: No specific activity reported, but similar pyrazole-phenylpropanoic acids are explored in drug discovery for kinase inhibition .

3-[7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (, Compound 4)

- Structure : Incorporates a triazolo-pyrimidine ring fused to the pyrazole.

- Higher molecular weight (~350–400 g/mol) may limit bioavailability.

- Applications: Triazolo-pyrimidines are known for antiviral and anticancer activities, suggesting divergent therapeutic pathways compared to the target compound .

Non-Pyrazole Propanoic Acid Derivatives

3-(3′-Hydroxyphenyl)propanoic Acid ()

- Structure: A hydroxylated phenyl group directly linked to propanoic acid.

- Key Differences: Hydroxyl group increases polarity (predicted LogP: ~1.2 vs. ~2.5), improving aqueous solubility (12.4 mg/mL vs. ~0.15 mg/mL for the target compound).

- Applications : Demonstrated anti-inflammatory, anti-diabetic, and blood pressure-lowering effects .

3-(3′,4′-Dihydroxyphenyl)acetic Acid ()

- Structure : Catechol (dihydroxyphenyl) group with an acetic acid chain.

- Key Differences: Additional hydroxyl group enhances antioxidant capacity and anticancer activity (e.g., colon cancer inhibition) compared to mono-hydroxylated analogs. Acetic acid chain (vs. propanoic acid) may alter pharmacokinetics.

- Applications: Superior anticancer activity over 3-(3′-hydroxyphenyl)propanoic acid .

Physicochemical and Structural Comparison Table

Key Insights from Structural Analysis

- Lipophilicity vs. Solubility: Ethyl groups on the pyrazole in the target compound balance moderate lipophilicity (LogP ~2.5) with better membrane penetration than polar analogs like 3-(3′-hydroxyphenyl)propanoic acid but lower solubility than hydroxylated derivatives .

- Bioactivity Trends: Pyrazole derivatives often target enzymes (e.g., kinases), while phenylpropanoic acids with hydroxyl groups exhibit antioxidant and metabolic effects. The target compound’s diethylpyrazole motif may favor interactions with hydrophobic enzyme pockets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The core synthetic strategy for 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid typically involves the cyclization of appropriate precursors to form the pyrazole ring, followed by functionalization to introduce the propanoic acid moiety. Key aspects of the preparation include:

Cyclization of β-Diketones or β-Ketoesters with Hydrazines:

The pyrazole ring is commonly constructed by reacting hydrazine derivatives with β-diketones or β-ketoesters bearing ethyl substituents at the 3- and 5-positions. This reaction is generally conducted in polar solvents such as ethanol or a mixture of ethanol and dimethylformamide (DMF) at reflux temperatures for several hours (2–6 hours). The cyclization proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by ring closure and dehydration.Introduction of the Propanoic Acid Side Chain:

The propanoic acid group can be introduced either by direct alkylation of the pyrazole ring at the 4-position using halo-propanoic acid derivatives under basic conditions or by coupling reactions involving pyrazole intermediates and propanoic acid derivatives. Acidic or basic catalysts such as sulfuric acid or sodium hydroxide are employed to facilitate these transformations.Protection and Deprotection Strategies:

To prevent side reactions involving the carboxylic acid group during synthesis, protection of the acid functionality (e.g., as esters) may be necessary. After the key steps, deprotection via hydrolysis yields the free acid.Solvents and Catalysts:

Common solvents include ethanol, methanol, and DMF. Catalysts vary depending on the step but often include mineral acids (H2SO4, HCl) or bases (NaOH). Reaction temperatures typically range from ambient to reflux conditions (approximately 60–100°C).

Industrial Production Methods

In industrial contexts, the synthesis of this compound is optimized for scale, yield, and purity:

Multi-step Synthesis:

Starting from readily available raw materials such as ethyl-substituted β-diketones and hydrazines, the process involves sequential cyclization, functionalization, and purification steps.Continuous Flow Reactors:

The use of continuous flow technology allows for precise control over reaction parameters (temperature, residence time, reagent stoichiometry), improving yield and consistency. This approach also enhances safety and scalability.Process Optimization:

Parameters such as solvent choice, catalyst concentration, and reaction time are systematically optimized to maximize product purity and minimize by-products.

Summary of Preparation Methods in Tabular Form

| Step | Reagents/Precursors | Conditions | Notes |

|---|---|---|---|

| Pyrazole ring formation | 3,5-Diethyl-β-diketone + Hydrazine | Ethanol or EtOH/DMF, reflux 2–6h | Cyclization via nucleophilic attack |

| Introduction of propanoic acid | Halo-propanoic acid derivatives or coupling | Acidic (H2SO4) or basic (NaOH), reflux | May require protection of acid group |

| Protection/deprotection | Esterification/hydrolysis reagents | Varies (acid/base catalysis) | Protects carboxylic acid during synthesis |

| Purification | Filtration, recrystallization | Ambient to moderate temperatures | Ensures high purity |

Chemical Reactions Involved in Preparation

- Cyclization Reaction: Formation of the pyrazole ring from hydrazines and β-diketones or β-ketoesters.

- Alkylation or Coupling: Attaching the propanoic acid side chain at the 4-position of the pyrazole ring.

- Protection/Deprotection: Esterification of the acid group to prevent unwanted reactions, followed by hydrolysis to regenerate the acid.

- Purification: Isolation of the target compound through recrystallization or chromatography.

Analytical Techniques for Characterization

To confirm the structure and purity of this compound, the following analytical methods are employed:

| Technique | Purpose | Typical Data/Indicators |

|---|---|---|

| 1H/13C NMR | Confirm substituent positions and ring structure | Pyrazole protons δ 7.5–8.3 ppm; propanoic acid protons δ 3.2–3.6 ppm |

| FT-IR Spectroscopy | Identify functional groups | C=O stretch at 1700–1720 cm⁻¹; N-H stretches |

| Elemental Analysis | Verify molecular composition and purity | C, H, N within ±0.4% of theoretical values |

| Mass Spectrometry (ESI-MS) | Confirm molecular weight | Molecular ion peaks corresponding to expected mass |

Research Findings and Notes

- The synthesis is generally robust, with yields influenced by reaction time, temperature, and catalyst choice.

- Protection of the carboxylic acid group is often necessary to avoid side reactions during alkylation or coupling steps.

- Continuous flow synthesis has been demonstrated to improve scalability and reproducibility.

- Variations in substituents on the pyrazole ring (e.g., methyl vs. ethyl) require slight modifications in reaction conditions but follow similar synthetic principles.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling pyrazole derivatives like 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to minimize inhalation risks. For spills, use inert absorbents (e.g., sand) and avoid direct contact with skin/eyes . Pyrazole derivatives often exhibit acute toxicity; follow emergency measures such as flushing eyes with water for 15+ minutes and seeking medical attention for persistent irritation . Store in sealed containers away from oxidizers to prevent reactive hazards .

Q. How can column chromatography be optimized for purifying pyrazole-based intermediates during synthesis?

- Methodological Answer : Use a gradient elution system with ethyl acetate/hexane (1:4 ratio) to separate polar byproducts. Monitor fractions via TLC (silica gel plates, UV visualization). Adjust solvent polarity based on the compound’s retention factor (Rf). For structurally similar compounds, recrystallization in 2-propanol post-chromatography enhances purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify proton environments (e.g., pyrazole ring protons at δ 7.0–8.5 ppm and propanoic acid protons at δ 2.5–3.5 ppm). Use DMSO-d6 as a solvent for enhanced resolution .

- FT-IR : Confirm carboxylic acid groups (C=O stretch ~1716 cm⁻¹) and pyrazole ring vibrations (C=N ~1604 cm⁻¹) .

- ESI-MS : Validate molecular weight (e.g., [M-H]⁻ peak) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be tailored to improve the yield of pyrazole-propanoic acid conjugates?

- Methodological Answer : Optimize temperature (-20°C to -15°C) and reaction time (40–48 hours) for diazomethane-mediated alkylation, as demonstrated for structurally analogous pyrazole derivatives . Use triethylamine as a base to neutralize acidic byproducts. Monitor reaction progress via LC-MS to terminate at peak conversion .

Q. What strategies resolve contradictions in stability data for pyrazole derivatives under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC quantification. Compare degradation profiles in buffered solutions (pH 1–10). For pH-sensitive compounds, stabilize formulations using co-solvents (e.g., PEG-400) or lyophilization .

Q. How can computational methods guide the design of pyrazole-propanoic acid derivatives for biological activity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases). Prioritize derivatives with substituents enhancing hydrophobic interactions (e.g., diethyl groups at pyrazole 3,5-positions) . Validate predictions via in vitro assays (e.g., IC50 determination against cancer cell lines) .

Q. What are the key considerations for scaling up pyrazole-propanoic acid synthesis while minimizing byproducts?

- Methodological Answer : Transition from batch to flow chemistry for exothermic reactions (e.g., diazomethane additions). Use inline IR spectroscopy for real-time monitoring. For large-scale purification, replace column chromatography with crystallization (e.g., 2-propanol/water mixtures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.